
5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde, also known as CCPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCPA belongs to the family of pyrazole derivatives and has been studied extensively for its ability to modulate various physiological and biochemical processes. In
Mechanism of Action
The mechanism of action of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde is not fully understood, but it is believed to act through various pathways including the modulation of GABA receptors, inhibition of acetylcholinesterase activity, and activation of the caspase-3 pathway. 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has been shown to have various biochemical and physiological effects including the induction of apoptosis, inhibition of cell proliferation, and modulation of neurotransmitter activity. 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has also been shown to have a cardioprotective effect by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde is its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments. 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has low solubility in water, which can make it difficult to administer in in vivo studies. Additionally, the synthesis process of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde is complex and time-consuming, which can limit its availability for research purposes.
Future Directions
There are several future directions for the study of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. One potential direction is the investigation of its potential role in the treatment of Alzheimer's disease. Another direction is the study of its potential cardioprotective effects in the context of ischemic heart disease. Additionally, the development of more efficient synthesis methods for 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde could increase its availability for research purposes.
Conclusion:
In conclusion, 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde involves the reaction of 2-chlorobenzonitrile with phenylhydrazine to form 2-chlorophenylhydrazine, which is then reacted with 3-chloroacetyl-4-methylpyrazole to form 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has been studied for its potential therapeutic applications in various fields including oncology, neurology, and cardiology. Its mechanism of action is believed to act through various pathways including the modulation of GABA receptors, inhibition of acetylcholinesterase activity, and activation of the caspase-3 pathway. 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has several biochemical and physiological effects including the induction of apoptosis, inhibition of cell proliferation, and modulation of neurotransmitter activity. While there are limitations to its use in lab experiments, there are several future directions for the study of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde including its potential role in the treatment of Alzheimer's disease and its cardioprotective effects in the context of ischemic heart disease.
Synthesis Methods
The synthesis of 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde involves the reaction of 2-chlorobenzonitrile with phenylhydrazine to form 2-chlorophenylhydrazine. This intermediate is then reacted with 3-chloroacetyl-4-methylpyrazole to form 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. The yield of the synthesis process is reported to be around 50%.
Scientific Research Applications
5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has been studied for its potential therapeutic applications in various fields including oncology, neurology, and cardiology. In oncology, 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. In neurology, 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has been studied for its potential role in the treatment of Alzheimer's disease as it has been shown to inhibit acetylcholinesterase activity. In cardiology, 5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde has been shown to have a cardioprotective effect by reducing ischemia/reperfusion injury.
properties
IUPAC Name |
5-chloro-3-(2-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-14-9-5-4-8-12(14)15-13(10-21)16(18)20(19-15)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJCTXQGWWFQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=CC=C3Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)
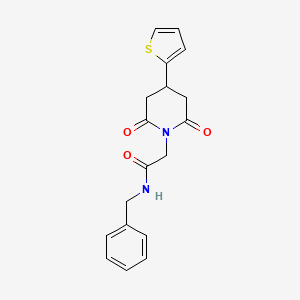
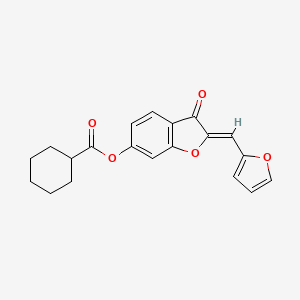
![2-(4-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2624909.png)
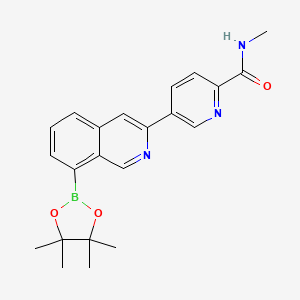
![1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2624913.png)
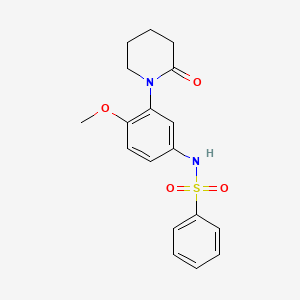
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2624920.png)
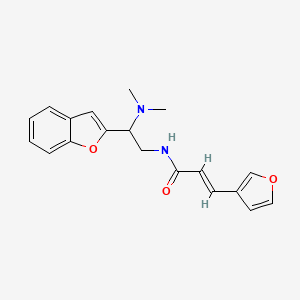
![N-(4-ethoxyphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2624924.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2624925.png)